1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
Description
1-[2-(Morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a triazole derivative featuring a morpholine-substituted ethyl group at the 1-position and an amine group at the 4-position of the triazole ring. The morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers polarity and hydrogen-bonding capacity, which may enhance solubility and biological interactions.
Properties
Molecular Formula |
C8H15N5O |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C8H15N5O/c9-8-7-13(11-10-8)2-1-12-3-5-14-6-4-12/h7H,1-6,9H2 |
InChI Key |
GWJORNBYYORVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(morpholin-4-yl)ethylamine and an appropriate azide compound.
Cycloaddition Reaction: The key step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is carried out under mild conditions, typically at room temperature, using copper(I) salts as catalysts.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence the function of metalloproteins. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Key Observations:
- Morpholine vs.
- Biological Relevance : ISOX-DUAL () demonstrates that morpholine-ethyl substituents can serve as KAc mimics in bromodomain inhibitors, suggesting similar applications for the target compound .
Biological Activity
1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, antimicrobial efficacy, and other relevant pharmacological properties.
Synthesis
The synthesis of this compound typically involves the use of azide-alkyne cycloaddition reactions. This method is favored due to its efficiency and ability to produce high yields. The compound can be synthesized through a one-pot reaction involving morpholine derivatives and azides under copper-catalyzed conditions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 1,2,3-triazole derivatives. The compound has shown promising results against various bacterial strains. For instance:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate activity |
| Klebsiella pneumoniae | Moderate activity |
| Staphylococcus aureus | Moderate activity |
| Enterococcus faecalis | Moderate activity |
Research indicates that modifications in the structure can enhance the antimicrobial efficacy. For example, compounds containing morpholine moieties have demonstrated increased activity against Gram-negative bacteria compared to their counterparts without such substitutions .
Anticancer Properties
Beyond antimicrobial effects, triazole derivatives are being investigated for their potential anticancer properties. Studies have shown that certain triazole compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in tumor growth. The specific mechanism of action for this compound remains an area of active research.
Case Studies
A notable study conducted by Alizadeh et al. (2021) explored a range of 1,2,3-triazole derivatives and their biological activities. The results indicated that modifications at the 4-position of the triazole ring significantly influenced both antimicrobial and anticancer activities .
Another case study focused on the synthesis and evaluation of various triazole derivatives revealed that those with a morpholine substituent exhibited enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Morpholine Substitution : The presence of a morpholine group appears to enhance antimicrobial activity.
- Positioning of Functional Groups : Variations in substituents at different positions on the triazole ring can lead to significant changes in potency.
Q & A
Q. What are the standard synthetic routes for 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, starting with alkylation of morpholine derivatives followed by cyclization to form the triazole ring. Key steps include:
- Alkylation : Reacting morpholine with a haloethyl precursor (e.g., 2-chloroethylamine) under basic conditions to introduce the ethyl-morpholine moiety .
- Cyclization : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, with careful control of stoichiometry and solvent polarity to minimize side products .
- Purification : Employing thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for isolating the final compound . Optimization strategies include adjusting reaction temperature (e.g., 60–80°C for CuAAC), using catalysts like Cu(I) iodide, and selecting polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?
- 1H/13C NMR : The ethyl-morpholine chain produces distinct signals:
- Morpholine protons : δ 2.4–3.0 ppm (N-CH2-CH2-O) as a multiplet .
- Triazole protons : δ 7.5–8.0 ppm (H-triazole) as a singlet .
2D NMR (e.g., HSQC, HMBC) can validate connectivity between the triazole and morpholine groups .- MS : Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 224.26 ([M+H]+), with fragmentation patterns confirming the loss of the morpholine moiety (e.g., m/z 113 for C4H9N2O+) .
Q. What structural features of this compound influence its biological activity?
- Triazole Ring : Acts as a hydrogen-bond acceptor, enhancing interactions with enzymatic targets (e.g., cytochrome P450) .
- Morpholine Group : Increases solubility via its oxygen atom and modulates lipophilicity, affecting membrane permeability .
- Ethyl Linker : Provides conformational flexibility, enabling optimal binding to hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial properties?
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -F, -CF3) at the triazole C5 position can enhance antibacterial potency by improving target affinity .
- Morpholine Modifications : Replacing morpholine with piperazine or thiomorpholine alters solubility and bioavailability, as seen in comparative studies of similar triazole derivatives .
- Bioisosteric Replacement : Substituting the ethyl linker with a propyl or aromatic spacer can reduce metabolic degradation, as demonstrated in pharmacokinetic assays .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Standardized Assays : Use CLSI/MICE guidelines for antimicrobial testing to minimize variability in MIC values .
- Cellular Context Validation : Compare activity in Gram-positive vs. Gram-negative bacterial models to identify species-specific efficacy .
- Data Normalization : Normalize activity metrics to cell viability (e.g., via MTT assays) to distinguish cytotoxic vs. target-specific effects .
Q. How does X-ray crystallography with SHELXL refine the compound’s 3D conformation and intermolecular interactions?
- Data Collection : High-resolution (<1.5 Å) X-ray diffraction data are collected at cryogenic temperatures to minimize radiation damage .
- Refinement in SHELXL : The morpholine oxygen and triazole nitrogen atoms are modeled with anisotropic displacement parameters. Hydrogen-bonding networks (e.g., N-H···O interactions between triazole and solvent molecules) are identified using DFIX and DANG constraints .
- Validation : The final model is cross-validated with Rfree and Ramachandran plots to ensure stereochemical accuracy .
Q. What role does the morpholine group play in modulating the compound’s pharmacokinetic properties?
- Solubility : Morpholine’s oxygen atom increases aqueous solubility (log P ~1.2) compared to non-polar analogs (log P ~2.5) .
- Metabolic Stability : The morpholine ring resists oxidative degradation by cytochrome P450 enzymes, as shown in liver microsome assays .
- Tissue Penetration : Morpholine-containing derivatives exhibit 20–30% higher blood-brain barrier permeability in murine models compared to piperidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
